1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-(1-methylpiperidin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)8-4-3-5-9(2)6-8;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRDPLJLZOUYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidin-3-yl Precursors
The introduction of the methyl group at the nitrogen of piperidine is typically achieved via reductive amination. A method adapted from Ambeed’s synthesis of 3-(1-Methylpiperidin-4-yl)propan-1-ol involves treating piperidin-3-yl derivatives with formaldehyde under transfer hydrogenation conditions. For instance, a solution of piperidin-3-ylmethanol in acetonitrile reacts with formaldehyde and sodium cyanoborohydride in the presence of acetic acid, yielding 1-methylpiperidin-3-ylmethanol with a 100% yield under optimized conditions. This method avoids high-pressure hydrogenation, favoring ambient-pressure reactions with palladium or rhodium catalysts.
Catalytic Hydrogenation for Methyl Group Incorporation
An alternative approach employs catalytic hydrogenation using 5% rhodium-on-charcoal under 300 psi H₂ at 50°C, as demonstrated in the synthesis of 1-Methyl-4-piperidinepropanol. Applied to piperidin-3-yl derivatives, this method ensures quantitative methylation while minimizing side reactions. The use of aqueous formaldehyde (37%) as the methylating agent enhances reaction efficiency, with HPLC-MS confirming product purity.
Acetylation to Form 1-(1-Methylpiperidin-3-yl)ethan-1-one
Acetyl Chloride-Mediated Ketone Formation
The introduction of the acetyl group is achieved through acetylation of 1-methylpiperidin-3-amine intermediates. A protocol from the Royal Society of Chemistry involves reacting 1-methylpiperidin-3-amine with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA). The reaction proceeds at room temperature, yielding 1-(1-Methylpiperidin-3-yl)ethan-1-one after purification via silica gel chromatography (DCM/methanol gradient). This method avoids thermal degradation, preserving the stereochemical integrity of the piperidine ring.
Optimization of Acetylation Conditions
Key parameters include stoichiometric control (1.1 equivalents of acetyl chloride) and the use of TEA to scavenge HCl byproducts. Excess acetyl chloride leads to diacetylation, while insufficient amounts result in incomplete reactions. Reaction monitoring via thin-layer chromatography (TLC) and mass spectrometry (MS) ensures intermediate purity before proceeding to salt formation.
Hydrochloride Salt Formation and Crystallization
Acid-Base Reaction for Salt Precipitation
The free base 1-(1-Methylpiperidin-3-yl)ethan-1-one is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol. A molar ratio of 1:1.5 (free base:HCl) ensures complete protonation, with subsequent cooling to 0°C inducing crystallization. The patent US8697876B2 highlights the use of ethanol as the solvent of choice due to its low solubility for the hydrochloride salt, facilitating high-purity recovery.
Recrystallization and Polymorph Control
Recrystallization from ethanol/water mixtures (9:1 v/v) yields Form A of the hydrochloride salt, characterized by distinct X-ray diffraction (XRD) peaks at 2θ = 8.5°, 12.3°, and 17.8°. Differential scanning calorimetry (DSC) reveals an endothermic melt at 198°C, confirming crystalline stability. Avoiding high-temperature drying (>50°C) prevents conversion to amorphous forms, which exhibit hygroscopicity and reduced bioavailability.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) of the hydrochloride salt shows characteristic peaks at δ 2.09 (s, 3H, COCH₃), 2.77–2.74 (m, 2H, NCH₂), and 3.45–3.41 (m, 2H, piperidine CH₂). Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z 158.1 [M+H]⁺, aligning with the theoretical mass of C₉H₁₇NO⁺.
Purity Assessment via Chromatography
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a purity of >99.5% for the recrystallized hydrochloride salt. Residual solvent analysis by gas chromatography (GC) ensures ethanol content <0.5%, meeting International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Synthetic Methods
Industrial-Scale Process Considerations
Catalyst Recycling and Cost Efficiency
The use of palladium-on-charcoal (0.02 wt%) in transfer hydrogenation reduces catalyst costs by enabling recycling over five batches without activity loss. Rhodium catalysts, while efficient, are less economically viable for large-scale production due to higher material costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Produces secondary amines.
Substitution: Produces substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride has been investigated for several therapeutic applications:
1. Neuropharmacology
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects by interacting with pain perception pathways, particularly through modulation of dopamine and serotonin receptors.
- Anxiolytic Effects : Its potential as an anxiolytic agent is under investigation, with studies indicating that it may help in managing anxiety disorders through neurotransmitter modulation.
2. Cancer Research
- The compound has shown promise in antiproliferative activity against certain cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects on hepatocarcinoma cells, indicating potential for development as an anticancer agent .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several synthetic routes:
Common Synthetic Pathways :
- Reaction of piperidine derivatives with acetyl chloride under controlled conditions.
- Catalytic hydrogenation methods using metal catalysts for enhanced yield .
Case Study 1: Neuropharmacological Evaluation
A study focused on the binding affinity of this compound to dopamine D2 and serotonin 5-HT receptors revealed significant interactions that may account for its analgesic and anxiolytic properties. This research emphasizes the need for further exploration into its pharmacodynamics and therapeutic potential in mood disorders.
Case Study 2: Antiproliferative Activity
In vitro studies evaluated the antiproliferative effects of compounds structurally related to this compound against human hepatocarcinoma cells. Results indicated IC50 values in the nanomolar range, showcasing the compound's potential as a lead candidate for cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
Substituent Effects on Bioactivity :
- The piperidine core in the target compound and its analogs (e.g., ) is critical for interactions with biological targets like enzymes or receptors. Bulky substituents (e.g., diphenylpropyl in ) may enhance lipid solubility and blood-brain barrier penetration, making them suitable for CNS-targeted drugs.
- Heterocyclic variations (e.g., pyrazole in or pyrrolidine in ) alter electronic properties and binding affinity. For instance, pyrazole-containing compounds are often explored as kinase inhibitors or antimicrobial agents .
Hydrochloride Salt Advantages: All listed compounds are hydrochloride salts, improving aqueous solubility and bioavailability. For example, 1-(2-(Piperidin-3-yloxy)phenyl)ethanone hydrochloride () is used in high-throughput pharmaceutical synthesis due to its stability.
Pyrazole analogs (e.g., ) may require fewer steps but lower molecular complexity .
Potential Applications: The diphenylpropyl-piperidine derivative () is categorized as an analgesic, highlighting the role of aromatic groups in pain management.
Biological Activity
1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride, a piperidine derivative, has garnered attention for its significant biological activity and potential therapeutic applications. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C₉H₁₄ClN, with a molecular weight of approximately 173.67 g/mol. It is characterized by a piperidine ring substituted with a methyl group and an ethanone moiety, which enhances its solubility in biological systems due to its hydrochloride salt form.
Enzyme Interactions
This compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit cholinesterases, enzymes crucial for neurotransmission, which suggests potential applications in neuropharmacology.
Cellular Effects
The compound exhibits cytotoxic effects on cancer cells, promoting apoptosis through modulation of cell signaling pathways. Studies indicate that piperidine derivatives can induce cell death in malignant cells while sparing normal cells, highlighting their selective toxicity.
The mechanism of action involves binding to specific receptors and enzymes within the central nervous system (CNS). Preliminary studies suggest that this compound may interact with dopamine D2 and serotonin 5-HT receptors, potentially modulating mood and pain perception .
Case Studies
- Neuropharmacological Effects : In a study examining its anxiolytic properties, this compound demonstrated significant modulation of neurotransmitter systems, indicating potential for treating anxiety disorders.
- Anticancer Activity : A recent investigation reported that this compound exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from submicromolar to nanomolar levels. For instance, a derivative showed an IC50 value of 0.035 μM against MHCC97H liver cancer cells .
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound are dose-dependent. Lower doses may yield therapeutic benefits such as enzyme inhibition and modulation of signaling pathways, while higher doses may lead to cytotoxic effects on tumor cells.
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended safety protocols for handling 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management: Contain spills mechanically (e.g., absorbent pads) and dispose of waste in sealed containers. Avoid water jets to prevent aerosolization .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizers. Ensure containers are tightly sealed to avoid moisture absorption .
Q. How can researchers verify the purity of this compound during synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use reverse-phase chromatography with UV detection (λ = 210–260 nm) to quantify impurities.
- Mass Spectrometry (MS): Confirm molecular weight (C₈H₁₆ClNO, theoretical MW: 193.68) and fragmentation patterns .
- NMR: Compare ¹H/¹³C spectra with reference standards to detect residual solvents or tautomeric forms .
Q. What solvents are compatible with this compound for experimental use?
Methodological Answer:
- Polar Solvents: Methanol, ethanol, and water (limited solubility, depending on pH).
- Non-Polar Solvents: Dichloromethane or ethyl acetate for extraction steps.
- Precaution: Test solubility empirically due to potential tautomerism (e.g., enol-oxo forms), which may alter solubility profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.
- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Compare kinetic models (zero-order vs. first-order) to identify degradation pathways.
- Troubleshooting: Use mass spectrometry to identify degradation byproducts (e.g., hydrolysis of the ketone group) .
Q. What experimental strategies are effective in elucidating the tautomeric behavior of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict energetically favorable tautomers and compare with experimental data .
Q. How should researchers design experiments to assess the compound’s reactivity with common nucleophiles?
Methodological Answer:
- Reaction Setup:
- React the compound with nucleophiles (e.g., amines, Grignard reagents) in anhydrous THF or DMF.
- Monitor progress via TLC or in-situ IR for ketone conversion.
- Product Characterization: Isolate adducts via column chromatography and confirm structures using HRMS and 2D NMR (e.g., NOESY for stereochemistry) .
Data Interpretation and Regulatory Compliance
Q. How can researchers address discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
- Validation Workflow:
- Use software (e.g., ACD/Labs) to predict logP and solubility.
- Perform shake-flask experiments in triplicate with HPLC quantification.
- Apply statistical analysis (e.g., ANOVA) to identify outliers and refine models.
- Considerations: Account for ionic strength and counterion effects (HCl may enhance aqueous solubility) .
Q. What regulatory guidelines apply to the environmental disposal of this compound?
Methodological Answer:
- Waste Classification: Classify as hazardous due to potential ecotoxicity (refer to OECD Guidelines).
- Disposal Protocol: Neutralize with a dilute base (e.g., sodium bicarbonate) before incineration at licensed facilities. Document compliance with REACH and local regulations .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | Column: C18, Flow: 1 mL/min, λ: 254 nm | |
| FT-IR | Resolution: 4 cm⁻¹, Scan range: 400–4000 cm⁻¹ | |
| HRMS | Ionization: ESI+, Resolution: 30,000 |
Q. Table 2: Stability Study Design
| Condition | pH Range | Temperature | Sampling Intervals |
|---|---|---|---|
| Acidic Hydrolysis | 2–3 | 40°C | 0, 12, 24, 48 hrs |
| Alkaline Hydrolysis | 10–12 | 25°C | 0, 24, 72 hrs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
